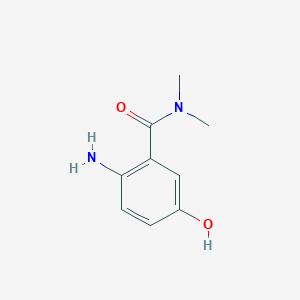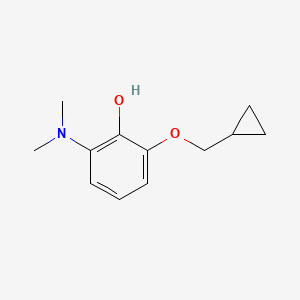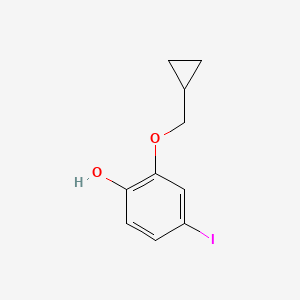
2-(Cyclopropylmethoxy)-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-4-iodophenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-iodophenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the phenol derivative with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-4-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-iodophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in drug-receptor interactions.
Comparaison Avec Des Composés Similaires
2-(Cyclopropylmethoxy)phenol: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodophenol: Lacks the cyclopropylmethoxy group, which can affect its solubility and interaction with biological targets.
2-(Cyclopropylmethoxy)-4-bromophenol: Similar structure but with a bromine atom instead of iodine, which can influence its chemical reactivity and biological properties.
Uniqueness: 2-(Cyclopropylmethoxy)-4-iodophenol is unique due to the combination of the cyclopropylmethoxy group and the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in halogen bonding, enhancing the compound’s potential as a pharmaceutical agent.
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-4-iodophenol |
InChI |
InChI=1S/C10H11IO2/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
Clé InChI |
AJLGZZYUWNVUMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=CC(=C2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


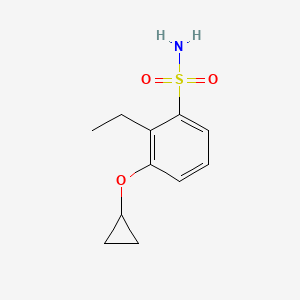
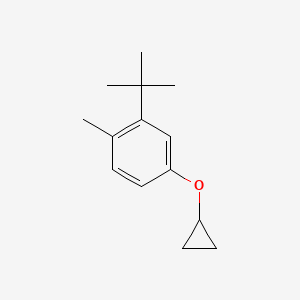
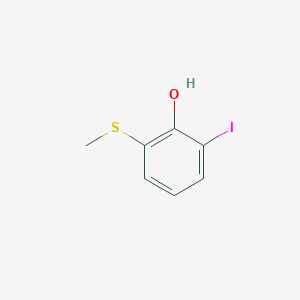
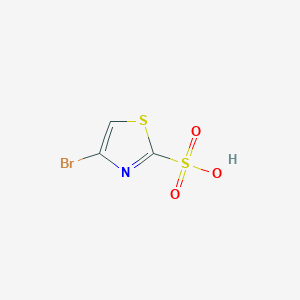
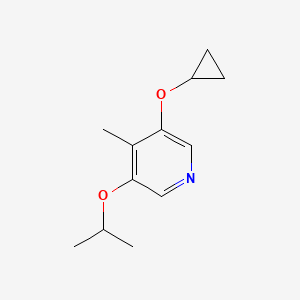
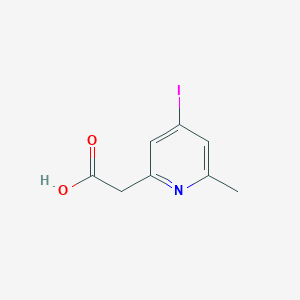

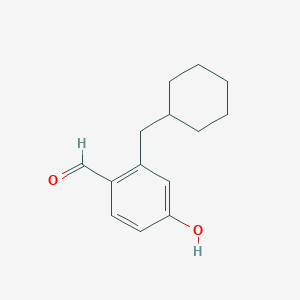
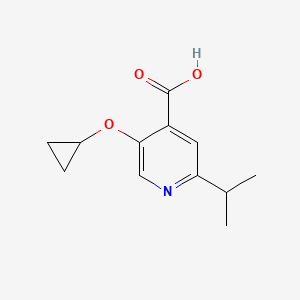

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)

